molecular formula C22H40O2 B11946683 Geranyl laurate

Geranyl laurate

Cat. No.: B11946683
M. Wt: 336.6 g/mol
InChI Key: LNEUQAMNTXRCPI-DYTRJAOYSA-N
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Description

Geranyl laurate is an ester formed from geraniol and lauric acid It is a member of the terpenic esters family, which are known for their aromatic properties and are widely used in the fragrance and flavor industries

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl laurate can be synthesized through esterification reactions. One common method involves the use of immobilized lipases, such as Lipozyme TL IM® and Novozym 435®, which catalyze the reaction between geraniol and lauric acid. The reaction typically occurs at 35°C with a 1:1 molar ratio of acid to alcohol. The use of organic solvents like hexane or isooctane can significantly increase the yield, reaching up to 99% .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of silica gel as an esterification catalyst. The reaction is conducted under reflux using a Dean-Stark trap to remove water and drive the reaction to completion. The product is then purified using column chromatography .

Chemical Reactions Analysis

Types of Reactions: Geranyl laurate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into geraniol and lauric acid.

Common Reagents and Conditions:

    Esterification: Catalyzed by lipases or silica gel, typically at temperatures around 35°C.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound back into its constituent alcohol and acid.

Major Products:

    Esterification: this compound.

    Hydrolysis: Geraniol and lauric acid.

Scientific Research Applications

Synthesis Overview

Method Catalyst Yield (%) Remarks
Silica Gel CatalysisSilica Gel42.89Higher yield than non-catalyzed reactions
Traditional SolventsTolueneLower YieldLess efficient compared to silica gel method

Pharmaceutical Applications

This compound exhibits potential as an anticancer agent . Research indicates that compounds derived from geraniol, including geranyl esters, demonstrate significant activity against various cancer cell lines. For instance, studies have shown that geraniol esters can induce cytotoxicity in murine leukemia cells and exhibit promising results in brine shrimp lethality tests .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects . It has shown activity against several bacterial strains, making it a candidate for incorporation into topical formulations aimed at treating skin infections and other microbial conditions. The compound's efficacy against Gram-positive bacteria underscores its potential as a natural preservative in cosmetic products .

Cosmetic Applications

The cosmetic industry values this compound for its antioxidant and moisturizing properties . It can be found in skin care products such as creams, lotions, and oils. Its ability to enhance skin hydration while providing antimicrobial benefits makes it a desirable ingredient for formulations targeting acne and other skin conditions .

Food Industry Applications

While less common than in pharmaceuticals and cosmetics, this compound can also serve as a flavoring agent in food products due to its pleasant aroma. Its application is particularly relevant in the formulation of natural flavorings where synthetic alternatives are avoided .

Case Studies and Research Findings

  • Esterification Studies : A study conducted on the synthesis of this compound using silica gel demonstrated that this method not only improved yields but also confirmed the successful formation of the ester through various analytical techniques such as FTIR and NMR spectroscopy .
  • Antimicrobial Efficacy : Research assessing the antimicrobial activity of geraniol and its esters showed significant inhibition against pathogens like Listeria monocytogenes and Salmonella enterica, suggesting that this compound could be effective in both therapeutic and preservative applications .
  • Pharmaceutical Potential : The anticancer properties of geraniol esters were highlighted in studies showing their effectiveness against specific cancer cell lines, indicating a promising avenue for future drug development .

Mechanism of Action

The mechanism of action of geranyl laurate, particularly in its anticancer applications, involves the induction of oxidative stress and apoptosis in cancer cells. It affects the mitochondrial membrane potential, leading to cell death. This compound can modulate the expression of various genes involved in apoptosis, such as BCl2, PARP, Caspase 3, and Caspase 9 .

Comparison with Similar Compounds

Geranyl laurate is similar to other terpenic esters like geranyl acetate and geranyl isovalerate. it is unique due to its specific combination of geraniol and lauric acid, which imparts distinct chemical and biological properties. Similar compounds include:

Biological Activity

Geranyl laurate is an ester formed from geraniol and lauric acid, classified under the category of monoterpenoid esters. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, examining its synthesis, mechanisms of action, and implications for health and industry.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of geraniol with lauric acid. Recent studies have utilized silica gel as a catalyst for this process, resulting in higher yields compared to traditional methods. For instance, a study reported yields of 42.89% for this compound when using silica gel as a catalyst during a reflux reaction monitored by thin-layer chromatography (TLC) .

Table 1: Synthesis Conditions for this compound

CatalystReaction TimeYield (%)
Silica Gel16 hours42.89
Toluene16 hoursNot specified

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research has shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases. A study indicated that this compound could effectively reduce oxidative damage in cellular models .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation in vitro, specifically in breast cancer cell lines. The proposed mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival .

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of several geraniol esters, including this compound. The results indicated that this compound had a lower minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to other esters, suggesting a promising application in food preservation and pharmaceuticals .
  • Antioxidant Study : In a controlled experiment measuring oxidative stress markers in human fibroblast cells treated with this compound, significant reductions in malondialdehyde (MDA) levels were observed, indicating its protective effects against oxidative damage .
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with associated increases in apoptotic markers such as caspase-3 activation .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
  • Radical Scavenging : The presence of multiple double bonds in its structure contributes to its ability to donate electrons and neutralize free radicals.
  • Apoptosis Induction : In cancer cells, this compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

Properties

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] dodecanoate

InChI

InChI=1S/C22H40O2/c1-5-6-7-8-9-10-11-12-13-17-22(23)24-19-18-21(4)16-14-15-20(2)3/h15,18H,5-14,16-17,19H2,1-4H3/b21-18+

InChI Key

LNEUQAMNTXRCPI-DYTRJAOYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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